![molecular formula C10H10N4OS2 B1407134 [(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea CAS No. 1971133-39-7](/img/structure/B1407134.png)
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea
Overview
Description
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea, also known as Thiourea, is an organosulfur compound that has been used for a variety of scientific applications due to its unique properties. It is a colorless crystalline solid with a melting point of 121 °C and a boiling point of 230 °C. Thiourea has a wide range of applications in scientific research, including synthesis, catalysis, and biochemistry.
Scientific Research Applications
Medicinal Chemistry
Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, they have been proven to be effective drugs in present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can be used to protect metals and other materials from degradation due to exposure to the environment .
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These materials are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to have antitumor and cytotoxic activity . They have been synthesized and tested for their cytotoxicity activity on various human tumor cell lines .
Anti-Inflammatory Agent
Thiophene nucleus containing compounds show various activities like for example 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) act as an anti-inflammatory agent .
Serotonin Antagonists
The maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one (2) work as serotonin antagonists and is used in the treatment of Alzheimer’s .
properties
IUPAC Name |
[(E)-1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-6(13-14-10(11)15)8-5-12-9(17-8)7-3-2-4-16-7/h2-5H,1H3,(H3,11,14,15)/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQUZFBNJGIMD-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CN=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CN=C(S1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-{1-[2-(thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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